An In-depth Technical Guide to the Core Chemical and Physical Properties of Diphenylstannane
An In-depth Technical Guide to the Core Chemical and Physical Properties of Diphenylstannane
For Researchers, Scientists, and Drug Development Professionals
Introduction
Diphenylstannane, also known as diphenyltin dihydride, is an organotin compound with the chemical formula C₁₂H₁₂Sn. As a member of the organostannane family, it serves as a valuable reagent in organic synthesis, particularly in cross-coupling reactions and hydrostannylations. Its reactivity, stemming from the tin-hydrogen bonds, makes it a subject of interest for creating complex organic molecules. This guide provides a comprehensive overview of the chemical and physical properties of diphenylstannane, detailed experimental protocols for its synthesis and key reactions, and an exploration of its biological activities, offering a crucial resource for professionals in research and drug development.
Chemical and Physical Properties
The fundamental properties of diphenylstannane are summarized in the table below. These characteristics are essential for its handling, application in reactions, and for the analysis of reaction outcomes.
| Property | Value | Reference |
| Molecular Formula | C₁₂H₁₂Sn | [1] |
| Molecular Weight | 274.93 g/mol | [1] |
| CAS Number | 1011-95-6 | [1] |
| Appearance | Not specified, likely a liquid or low-melting solid | |
| Melting Point | -17 °C | |
| Boiling Point | 89-93 °C @ 0.3 Torr | |
| Density | (experimental data not readily available) | |
| Solubility | (predicted to be soluble in nonpolar organic solvents) |
Synonyms: Diphenyltin dihydride, Diphenyltin[1]
Synthesis of Diphenylstannane
A common and effective method for the synthesis of diphenylstannane is the reduction of diphenyltin dichloride with a suitable reducing agent, such as lithium aluminum hydride (LiAlH₄).
Experimental Protocol: Synthesis from Diphenyltin Dichloride
Materials:
-
Diphenyltin dichloride (Ph₂SnCl₂)
-
Lithium aluminum hydride (LiAlH₄)
-
Anhydrous diethyl ether or tetrahydrofuran (THF)
-
Anhydrous workup solvent (e.g., ethyl acetate)
-
Standard inert atmosphere glassware (Schlenk line or glovebox)
-
Magnetic stirrer and stirring bar
-
Dropping funnel
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirring bar, a dropping funnel, and a condenser under an inert atmosphere (e.g., argon or nitrogen), a solution of diphenyltin dichloride in anhydrous diethyl ether is prepared.
-
The flask is cooled to 0 °C in an ice bath.
-
A solution of lithium aluminum hydride in anhydrous diethyl ether is prepared separately and transferred to the dropping funnel.
-
The LiAlH₄ solution is added dropwise to the stirred solution of diphenyltin dichloride at 0 °C. The reaction is exothermic and should be controlled by the rate of addition.
-
After the addition is complete, the reaction mixture is stirred at room temperature for a specified time to ensure complete reaction. Reaction progress can be monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction is carefully quenched by the slow, dropwise addition of ethyl acetate, followed by the addition of water or a saturated aqueous solution of sodium sulfate to precipitate the aluminum salts.
-
The resulting slurry is filtered, and the organic layer is separated.
-
The aqueous layer is extracted with diethyl ether.
-
The combined organic extracts are dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield diphenylstannane.
Note: Organotin compounds are toxic and should be handled with appropriate safety precautions, including the use of a fume hood and personal protective equipment.
Key Reactions of Diphenylstannane
Diphenylstannane is a versatile reagent in organic synthesis, primarily utilized in hydrostannylation and Stille cross-coupling reactions.
Hydrostannylation of Alkynes
Hydrostannylation involves the addition of the Sn-H bond of diphenylstannane across a carbon-carbon multiple bond, such as in alkynes, to form vinylstannanes. These products are valuable intermediates for further transformations.
Materials:
-
Diphenylstannane
-
A terminal alkyne (e.g., phenylacetylene)
-
Platinum(II) chloride (PtCl₂)
-
2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos)
-
Anhydrous tetrahydrofuran (THF)
-
Standard inert atmosphere glassware
Procedure: [2]
-
In an oven-dried vial equipped with a magnetic stirrer, PtCl₂ (10 mol%) and XPhos (20 mol%) are added.
-
The vial is flushed with nitrogen, and anhydrous THF is added to form a 0.1 M solution relative to the alkyne.
-
The mixture is stirred at 50°C for 20 minutes to form the active catalyst.
-
The alkyne (1 equivalent) is added, followed by the dropwise addition of diphenylstannane (3 equivalents). Caution: Rapid evolution of hydrogen gas may occur.
-
The solution is stirred at 50°C for 15 hours.
-
After cooling to room temperature, the reaction mixture can be worked up by removing the solvent under reduced pressure and purifying the residue by column chromatography on silica gel.
Caption: Platinum-catalyzed hydrostannylation of a terminal alkyne.
Stille Cross-Coupling Reaction
The Stille reaction is a palladium-catalyzed cross-coupling reaction between an organostannane and an organic halide or triflate. Diphenylstannane can be used as the organotin component to introduce a phenyl group.
Materials:
-
Diphenylstannane
-
An aryl halide (e.g., iodobenzene)
-
Palladium catalyst (e.g., Pd(PPh₃)₄)
-
Copper(I) iodide (CuI) (co-catalyst, optional but often beneficial)
-
Anhydrous solvent (e.g., DMF or toluene)
-
Standard inert atmosphere glassware
Procedure: [3]
-
To a flame-dried flask under an inert atmosphere, add the aryl halide (1 equivalent), the palladium catalyst (e.g., 5 mol%), and CuI (e.g., 10 mol%).
-
Add the anhydrous solvent, followed by diphenylstannane (1.1 equivalents).
-
The reaction mixture is heated to a specified temperature (e.g., 80-100 °C) and stirred until the starting material is consumed (monitored by TLC or GC).
-
After cooling, the reaction mixture is diluted with a suitable solvent (e.g., diethyl ether) and washed with an aqueous solution of potassium fluoride to remove tin byproducts.
-
The organic layer is dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography.
Caption: Palladium-catalyzed Stille cross-coupling reaction.
Spectroscopic Data
Spectroscopic analysis is crucial for the characterization of diphenylstannane and its reaction products.
| Spectroscopic Data | Description |
| ¹H NMR | The proton NMR spectrum is expected to show signals for the phenyl protons in the aromatic region (typically δ 7.0-8.0 ppm) and a characteristic signal for the Sn-H protons, which would likely appear as a singlet with tin satellites due to coupling with ¹¹⁷Sn and ¹¹⁹Sn isotopes. |
| ¹³C NMR | The carbon NMR spectrum will display characteristic signals for the phenyl carbons. The ipso-carbon (the carbon directly attached to tin) will show a distinct chemical shift and coupling to the tin isotopes. |
| ¹¹⁹Sn NMR | Tin NMR is a powerful tool for characterizing organotin compounds. The chemical shift of the ¹¹⁹Sn nucleus in diphenylstannane is highly sensitive to its chemical environment and coordination number.[4][5] |
| Infrared (IR) Spectroscopy | The IR spectrum of diphenylstannane is expected to show a characteristic Sn-H stretching vibration, typically in the range of 1800-1900 cm⁻¹. Aromatic C-H and C=C stretching and bending vibrations will also be present. |
| Mass Spectrometry | The mass spectrum will show the molecular ion peak (M⁺) and fragmentation patterns characteristic of the loss of phenyl groups and hydrogen atoms. The isotopic pattern of tin will be a key feature in identifying tin-containing fragments. |
Biological Activity and Toxicology
Organotin compounds exhibit a wide range of biological activities, and their toxicity is highly dependent on the number and nature of the organic substituents attached to the tin atom.[6] Generally, tri-substituted organotins are the most toxic, followed by di- and mono-substituted derivatives.[6]
The biological effects of organotin compounds are diverse and can include:
-
Neurotoxicity: Some organotins can affect the central nervous system.[6]
-
Immunotoxicity: Certain organotin compounds can suppress the immune system.[6]
-
Hepatotoxicity: The liver can be a target organ for organotin toxicity.[6]
Cytotoxicity
Recent research has focused on the potential of organotin compounds, including diphenyltin derivatives, as anticancer agents. These compounds have been shown to induce cytotoxicity in various cancer cell lines.[7][8][9] The mechanism of action is often linked to the induction of apoptosis (programmed cell death).[8]
The cytotoxic activity of organotin compounds is believed to be influenced by their interaction with cellular components, potentially including proteins and nucleic acids. However, the precise signaling pathways affected by diphenylstannane have not been elucidated in the available literature. Further research is needed to understand its specific molecular targets and mechanisms of action, which is a critical step for any potential therapeutic application.
Caption: Overview of the biological effects of diphenyltin compounds.
Conclusion
Diphenylstannane is a key reagent in synthetic organic chemistry with well-established applications in hydrostannylation and Stille cross-coupling reactions. This guide has provided a detailed overview of its chemical and physical properties, along with experimental protocols for its synthesis and important reactions. While the broader class of organotin compounds is known for significant biological activity, including cytotoxic effects against cancer cells, specific data for diphenylstannane remains an area for further investigation. The information compiled herein serves as a valuable technical resource for researchers and professionals, highlighting both the utility of diphenylstannane in chemical synthesis and the need for continued research into its biological and toxicological profile.
References
- 1. Diphenylstannane | C12H10Sn | CID 70535 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. pure.qub.ac.uk [pure.qub.ac.uk]
- 3. Stille Coupling | NROChemistry [nrochemistry.com]
- 4. (Sn) Tin NMR [chem.ch.huji.ac.il]
- 5. NMR Periodic Table: Tin NMR [imserc.northwestern.edu]
- 6. pure.qub.ac.uk [pure.qub.ac.uk]
- 7. researchgate.net [researchgate.net]
- 8. Series of Organotin(IV) Compounds with Different Dithiocarbamate Ligands Induced Cytotoxicity, Apoptosis and Cell Cycle Arrest on Jurkat E6.1, T Acute Lymphoblastic Leukemia Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Illuminating Potential of Diphenyltin(IV) Dithiocarbamate Compounds for Pharmacological Applications: Synthesis, Structural Elucidation, In-silico and Cytotoxicity Study on A549 Human Lung Cancer Cells : Oriental Journal of Chemistry [orientjchem.org]
- 10. Evaluation of organotin (IV) dithiocarbamate compounds as potential anti-leukemia agents towards CCRF-CEM (CCL-119) cell line: Cytotoxic, apoptotic, cell cycle and genotoxic study | PLOS One [journals.plos.org]
